REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[CH3:2].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]([C:3]1[CH:4]=[C:5]([NH:12][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[CH3:2]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=CC1[N+](=O)[O-])N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crude product was purified by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=CC1[N+](=O)[O-])NC(C(=C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |